molecular formula C7H9IN2O B8093671 4-Carbamoyl-1-methylpyridin-1-ium iodide CAS No. 5613-08-1

4-Carbamoyl-1-methylpyridin-1-ium iodide

Cat. No.: B8093671
CAS No.: 5613-08-1
M. Wt: 264.06 g/mol
InChI Key: PQTCYQMUVMCXKX-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H9IN2O and a molecular weight of 264.06 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-1-methylpyridin-1-ium iodide typically involves the reaction of 4-carbamoylpyridine with methyl iodide under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carbamoyl-1-methylpyridin-1-ium iodide is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-methylpyridin-1-ium-4-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTCYQMUVMCXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415670
Record name 4-Carbamoyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-08-1
Record name NSC87280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Carbamoyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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